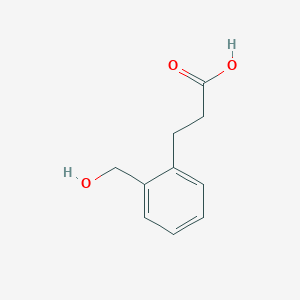
(2-(Hydroxymethyl)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Hydroxymethyl)phenyl)propanoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylpropanoic acid, featuring a hydroxymethyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Phenol and Acrylonitrile: One method involves the reaction of phenol with acrylonitrile to form (2-(Hydroxymethyl)phenyl)acetonitrile, which is then hydrolyzed to yield (2-(Hydroxymethyl)phenyl)propanoic acid.
From 2-Hydroxybenzaldehyde: Another method uses 2-hydroxybenzaldehyde, which undergoes a Perkin reaction with acetic anhydride in the presence of sodium acetate to form (2-(Hydroxymethyl)phenyl)acrylic acid.
Industrial Production Methods
Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
(2-(Hydroxymethyl)phenyl)propanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its role as a building block for biologically active molecules .
Medicine
Industry
In the industrial sector, this compound is used in the production of polymers, resins, and other materials .
Mécanisme D'action
The mechanism of action of (2-(Hydroxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity . The pathways involved may include modulation of enzyme activity or receptor binding, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylolpropionic acid: Similar in structure but with two hydroxymethyl groups attached to the central carbon.
2-(4-Methylphenyl)propanoic acid: Similar backbone but with a methyl group instead of a hydroxymethyl group.
Uniqueness
(2-(Hydroxymethyl)phenyl)propanoic acid is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with similar compounds lacking the hydroxymethyl group .
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-[2-(hydroxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H12O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4,11H,5-7H2,(H,12,13) |
Clé InChI |
UQWIVJQROLHLPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCC(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















